molecular formula C25H50O2 B13957308 Methyl 3,4-dimethyldocosanoate CAS No. 55373-97-2

Methyl 3,4-dimethyldocosanoate

Cat. No.: B13957308
CAS No.: 55373-97-2
M. Wt: 382.7 g/mol
InChI Key: UDTWLMIYDSWCCD-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroxybenzoate (MDHB) is a small-molecule phenolic compound derived from traditional medicinal herbs, exhibiting neuroprotective and neurogenic properties. It promotes the differentiation of neural stem cells (NSCs) into cholinergic neurons, a subtype critical for motor function, learning, and memory . MDHB operates through a unique mechanism involving the inhibition of AKT phosphorylation, activation of glycogen synthase kinase-3β (GSK3β), and degradation of β-catenin, which collectively suppress cell cycle progression (e.g., downregulating Tacc3, Cdc20) and upregulate cholinergic-specific genes like Isl1 . This results in the selective induction of acetylcholinesterase-positive neurons expressing synaptic markers (e.g., SYN1, PSD-95) .

Properties

CAS No.

55373-97-2

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

methyl 3,4-dimethyldocosanoate

InChI

InChI=1S/C25H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(2)24(3)22-25(26)27-4/h23-24H,5-22H2,1-4H3

InChI Key

UDTWLMIYDSWCCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)C(C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dimethyldocosanoate can be synthesized through several methods. One common approach involves the reduction of corresponding keto-esters followed by esterification. Another method includes the Reformatsky reaction between appropriate aldehydes and ethyl α-bromopropionate . The resulting intermediates are then subjected to further reactions to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to enhance reaction rates and yields. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethyldocosanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,4-dimethyldocosanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4-dimethyldocosanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and cell membranes, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

While MDHB’s mechanism is distinct, its effects on NSC differentiation can be contextualized against other neurogenic compounds and pathways discussed in the literature. Below is a detailed comparison:

Mechanism of Action
Compound/Approach Mechanism/Target Effect on NSCs Reference (Evidence ID)
MDHB Inhibits AKT, activates GSK3β (Y216 phosphorylation), degrades β-catenin Promotes cholinergic neurons; suppresses astrocytic differentiation
Lithium Inhibits GSK3β Promotes general neurogenesis but lacks cholinergic specificity
Wnt Signaling Agonists Stabilizes β-catenin, activates TCF/LEF transcription Enhances NSC proliferation; may inhibit differentiation without β-catenin degradation
Small Molecules (Wurdak et al., 2010) Unspecified; accelerates neuronal differentiation Broad neuronal induction without subtype specificity
Acetylcholinesterase Inhibitors (e.g., Donepezil) Increases synaptic acetylcholine levels Symptomatic relief in Alzheimer’s; does not regenerate cholinergic neurons

Key Differences :

  • Specificity : Unlike lithium or Wnt agonists, MDHB selectively induces cholinergic neurons by upregulating Isl1, a master regulator of cholinergic identity .
  • Cell Cycle Regulation : MDHB uniquely suppresses cell cycle genes (Tacc3, Cdc20) to force NSCs into differentiation, whereas Wnt agonists promote proliferation .
  • Therapeutic Scope : Compared to acetylcholinesterase inhibitors (e.g., donepezil), MDHB addresses neuronal loss at the root by regenerating cholinergic neurons rather than mitigating symptoms .
Efficacy and Functional Outcomes
Parameter MDHB Comparable Compounds
Neuronal Subtype Cholinergic (ChAT+, Isl1+) GABAergic, glutamatergic, or broad neuronal types
Maturation Markers SYN1, PSD-95, MAP2, NeuN Tuj1, DCX (general immature neurons)
Dose Dependency Effective at 8–32 µM Variable; often higher concentrations required
Astrocyte Suppression Yes (GFAP↓) Rarely reported (e.g., Hippocalcin )

Notable Findings:

  • MDHB-treated NSCs exhibit 2–3-fold increases in Isl1 expression compared to controls, with concurrent reductions in Ki67 (cell cycle marker) .
Pathways and Gene Expression

MDHB vs. Other Neurogenic Agents :

Pathway/Component MDHB Effect Typical Effect in Other Compounds
PI3K/AKT/GSK3β AKT↓, GSK3β↑ AKT↑ (e.g., growth factors), GSK3β↓ (e.g., lithium)
β-Catenin Degraded via phosphorylation Stabilized (e.g., Wnt agonists)
Cell Cycle Genes Tacc3↓, Cdc20↓, Cdkn1a↑ Variable regulation (e.g., Cyclin D1↑ in Wnt)
Cholinergic Genes Isl1↑, Lhx8↑ Rarely targeted

Q & A

Q. What experimental designs are optimal for studying the stereochemical effects of methyl branching in this compound?

  • Methodology : Synthesize enantiomerically pure isomers via chiral catalysts or enzymatic resolution. Analyze stereochemical stability using circular dichroism (CD) spectroscopy or chiral HPLC. Computational modeling (Density Functional Theory, DFT) can predict steric effects on reactivity .
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Q. How can metabolic pathways of this compound be investigated in environmental or biological systems?

  • Experimental Design : Use isotopic labeling (¹⁴C or deuterium) to track degradation in soil microcosms or hepatic microsomal assays. Combine metabolomics (UPLC-QTOF-MS) with enzyme inhibition studies to identify key pathways (e.g., β-oxidation or esterase-mediated hydrolysis) .

Q. What strategies mitigate challenges in quantifying trace amounts of this compound in complex matrices (e.g., biological fluids)?

  • Analytical Solutions : Optimize solid-phase extraction (SPE) with C18 cartridges for sample cleanup. Use internal standards (e.g., deuterated analogs) to correct matrix effects in LC-MS. Validate limits of detection (LOD) and quantification (LOQ) via calibration curves with ≥5 points .
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Methodological Resources

  • Literature Retrieval : Utilize ResearchGate and institutional databases (e.g., SciFinder, Web of Science) for peer-reviewed protocols. Prioritize studies with detailed supplementary materials .
  • Data Cross-Validation : Replicate key findings from independent labs and share raw data via platforms like Zenodo to enhance reproducibility .

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